Diflorasone 17-propionate-21-mesylate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is derived from diflorasone, which is itself a potent corticosteroid. The compound is classified under corticosteroids, specifically as a halogenated derivative, which enhances its potency and efficacy in treating various dermatological conditions.
Diflorasone 17-propionate-21-mesylate is synthesized through a multi-step chemical process involving diflorasone as the starting material. The synthesis typically occurs in pharmaceutical laboratories where precise control over the reaction conditions ensures the production of high-purity compounds.
The synthesis of diflorasone 17-propionate-21-mesylate involves several key steps:
This multi-step synthesis allows for the precise modification of the diflorasone molecule, enhancing its therapeutic properties.
Diflorasone 17-propionate-21-mesylate has a complex molecular structure characterized by:
Diflorasone 17-propionate-21-mesylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring potential derivatives or analogs that may have improved therapeutic profiles.
The mechanism of action of diflorasone 17-propionate-21-mesylate involves:
These properties are critical for formulation development in pharmaceutical applications.
Diflorasone 17-propionate-21-mesylate is primarily used in dermatology for:
The compound's efficacy and safety profile make it a valuable tool in both clinical and research settings .
Diflorasone 17-propionate-21-mesylate (CAS 84509-92-2) is synthesized through sequential regioselective derivatization of the corticosteroid nucleus. The C17 hydroxyl group undergoes propionylation via nucleophilic acyl substitution, typically using propionic anhydride in aprotic solvents like dichloromethane. This step requires precise temperature control (0–5°C) to suppress di-ester formation [4]. Subsequent C21 mesylation employs methanesulfonyl chloride (MsCl) with sterically hindered bases (e.g., 2,6-lutidine) to minimize sulfonate ester hydrolysis. The mesylate group (−OSO₂CH₃) acts as a superior leaving group, enhancing reactivity for further derivatization in prodrug synthesis [1] [8]. Kinetic studies reveal pseudo-first-order behavior for C17 esterification, while C21 mesylation follows SN₂ kinetics dependent on base concentration [4].
Table 1: Key Reaction Parameters for Diflorasone Modifications
| Reaction Step | Reagents | Temperature | Selectivity | Side Products |
|---|---|---|---|---|
| C17 Esterification | Propionic anhydride | 0–5°C | >95% | C21 ester |
| C21 Mesylation | MsCl, 2,6-lutidine | 20–25°C | 88–92% | Diflorasone diacetate |
Solvent polarity critically impacts mesylation efficiency. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance reagent solubility but promote hydrolysis, reducing yields to <70%. Optimized binary systems combining tetrahydrofuran (THF) and acetonitrile (4:1 v/v) increase yields to 92% by balancing nucleophilicity and water exclusion [4]. Water content must remain ≤0.05% to prevent diflorasone diacetate formation via competitive hydrolysis. Computational solvent modeling identifies dielectric constants (ε) of 15–25 as optimal for transition-state stabilization during sulfonate ester formation [3] [4].
Table 2: Solvent Performance in C21 Mesylation
| Solvent System | Dielectric Constant (ε) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMAc | 37.8 | 68 | High (12%) |
| THF | 7.5 | 85 | Moderate (7%) |
| THF/Acetonitrile (4:1) | 18.1 | 92 | Low (3%) |
As a key impurity in halobetasol propionate synthesis (SynZeal Cat. No. SZ-H011011), diflorasone 17-propionate-21-mesylate arises from two primary pathways:
Table 3: Major Byproducts in Industrial Synthesis
| Byproduct | Origin | HPLC Retention Time (min) | Removal Strategy |
|---|---|---|---|
| C11-Mesylate isomer | Regiochemical misdirection | 8.2 | Silica gel chromatography |
| Δ¹⁷-Diflorasone mesylate | Base-induced elimination | 10.5 | Crystallization |
| 16α-Hydroxy variant | Epoxide hydrolysis | 6.9 | Solvent extraction |
Chemoenzymatic strategies address stereoselectivity challenges in C17 modification. Candida antarctica lipase B (CAL-B) catalyzes C17 propionylation with 99% regioselectivity in tert-amyl alcohol, avoiding C21 protection. This reduces steps compared to classical synthesis [6]. For mesylation, transaminase-engineered whole cells enable kinetic resolution of C20 ketone precursors, yielding enantiomerically pure (16β)-isomers (ee >98%). Immobilized enzymes in continuous-flow microreactors achieve 85% conversion with residence times of <30 minutes, outperforming batch processes [10].
Industrial scale-up faces three key bottlenecks:
Table 4: Industrial Process Metrics for Diflorasone 17-Propionate-21-Mesylate
| Process Parameter | Laboratory Scale | Pilot Scale (50 L) | Industrial Scale (500 L) |
|---|---|---|---|
| Overall Yield | 82% | 78% | 65% |
| Purity by HPLC | 99.9% | 99.5% | 99.7% |
| Batch Cycle Time | 24 h | 48 h | 72 h |
| Solvent Consumption (L/kg) | 120 | 150 | 210 |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8